(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid
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Overview
Description
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid is an organic compound with a unique structure that includes a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the propanoic acid group. Common reagents used in these reactions include hydrogen gas, catalysts such as nickel or palladium, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydronaphthalene moiety into more oxidized forms.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthoquinones, while reduction reactions can yield different tetrahydronaphthalene derivatives .
Scientific Research Applications
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthalene moiety but has an amine group instead of a propanoic acid group.
1,2,3,4-Tetrahydroisoquinoline: Another similar compound with a tetrahydroisoquinoline structure, which has been studied for its biological activities
Uniqueness
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid is unique due to its specific combination of the tetrahydronaphthalene moiety and the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,14,15)/t9-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIFKRHNGVRWFH-FTNKSUMCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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